
ethyl (5-phenyl-1H-tetrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is a synthetic organic compound that belongs to the tetrazole family Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER typically involves the reaction of ethyl bromoacetate with 5-phenyl-1H-tetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
5-Phenyl-1H-tetrazole+Ethyl bromoacetateBase, Solvent(5-Phenyl-tetrazol-1-yl)-acetic acid ethyl ester
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: (5-Phenyl-tetrazol-1-yl)-acetic acid
Reduction: (5-Phenyl-tetrazol-1-yl)-ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can participate in various chemical transformations.
Biology
In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids. Tetrazoles are known to mimic the properties of carboxylic acids, making them useful in drug design and development.
Medicine
In medicinal chemistry, (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is explored for its potential therapeutic applications. Tetrazole derivatives have shown activities such as antibacterial, antifungal, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications.
Mécanisme D'action
The mechanism of action of (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by mimicking the structure of natural substrates or ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1H-tetrazole: A precursor to (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER.
Tetrazole: The parent compound of the tetrazole family.
1H-Benzotriazole: Another nitrogen-rich heterocycle with similar applications.
Uniqueness
(5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity. The presence of the phenyl group also enhances its lipophilicity, making it more suitable for certain applications compared to other tetrazole derivatives .
Propriétés
Formule moléculaire |
C11H12N4O2 |
|---|---|
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
ethyl 2-(5-phenyltetrazol-1-yl)acetate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-11(12-13-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
WOZGQVHOQFTVOI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=NN=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


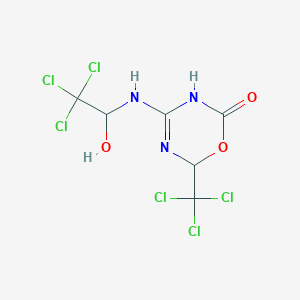

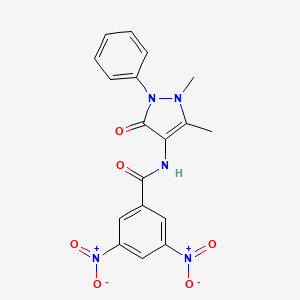
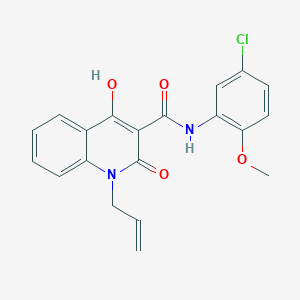
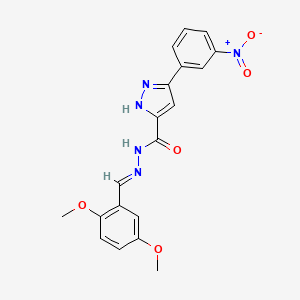
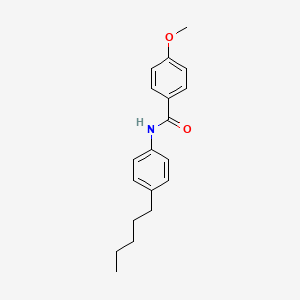
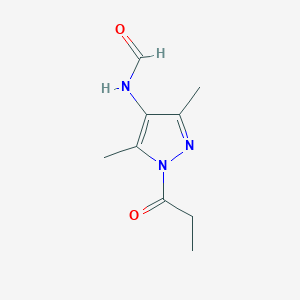
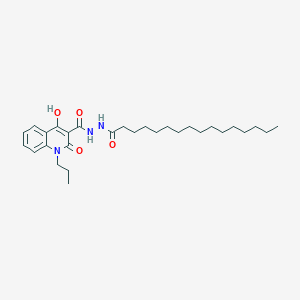
![4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15081112.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15081113.png)
![2-amino-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15081121.png)
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)

![2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide](/img/structure/B15081159.png)
